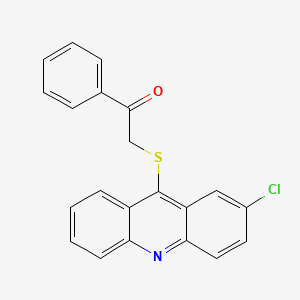
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, a phenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- typically involves the reaction of acridine derivatives with thioacetic acid or its derivatives. The reaction conditions often require the presence of a base, such as potassium hydroxide, to facilitate the formation of the thioether linkage. The product is then purified through recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the acridine moiety.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- has been widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether linkage allows for the formation of reactive intermediates that can modify biological molecules, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-((2-chloro-9-acridinyl)thio)-
- Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Uniqueness
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the acridine moiety is particularly significant, as it is known for its ability to interact with nucleic acids, making this compound a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
134826-37-2 |
|---|---|
Molekularformel |
C21H14ClNOS |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)23-19)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI-Schlüssel |
QKRSTAIXCYHUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



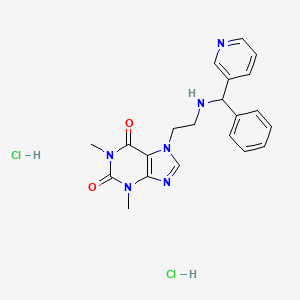
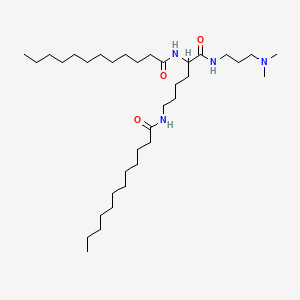

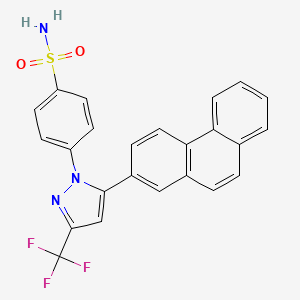
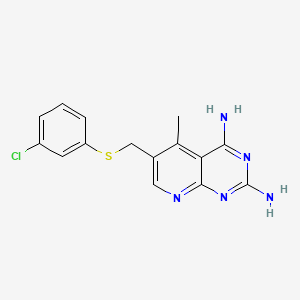


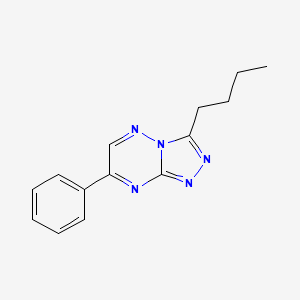
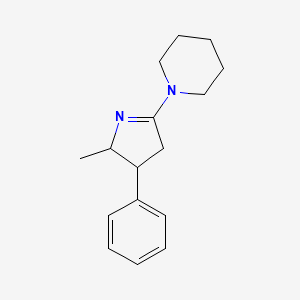

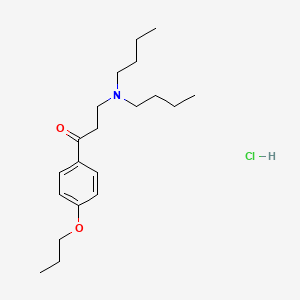
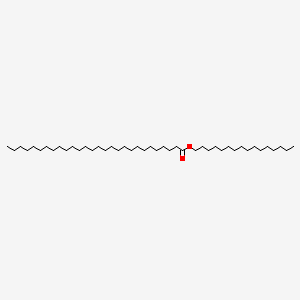
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
